Molecular structure and physicochemical properties of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Molecular structure and physicochemical properties of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine
Scaffold Analysis, Physicochemical Profiling, and Synthetic Methodologies[1]
Executive Summary & Structural Architecture
N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine is a bicyclic secondary amine characterized by a rigid 2-aminoindane (2-AI) core N-substituted with a p-tolyl moiety. Unlike its parent compound 2-aminoindane—a known monoamine releaser with amphetamine-like properties—this N-aryl derivative represents a distinct chemical space.[1] The N-arylation significantly alters the electronic landscape of the nitrogen atom, transitioning the molecule from a highly basic aliphatic amine to a weakly basic N-alkyl aniline derivative.[1]
This guide provides a comprehensive technical analysis for researchers utilizing this scaffold in medicinal chemistry, specifically for structure-activity relationship (SAR) exploration in neuropharmacology and material science intermediates.[1]
1.1 Structural Identity
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IUPAC Name: N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine[1]
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Common Designations: N-p-tolyl-2-aminoindane; 2-(p-tolylamino)indane[1]
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Molecular Formula: C₁₆H₁₇N[1]
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Molecular Weight: 223.31 g/mol [1]
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SMILES: CC1=CC=C(C=C1)NC2CC3=CC=CC=C3C2
1.2 Conformational Dynamics
The indane core exhibits a "puckered" envelope conformation at the C2 position to relieve torsional strain.[1] The N-aryl bond introduces a rotational degree of freedom, but steric clash between the ortho-hydrogens of the tolyl ring and the C1/C3 protons of the indane ring restricts free rotation, favoring a twisted conformation that impacts binding affinity in protein pockets.[1]
Physicochemical Profiling
The following data synthesizes predicted values based on substituent constants (Hammett equation) and comparative analysis with structurally validated analogs (e.g., N-phenyl-2-aminoindane).
| Property | Value (Predicted/Exp) | Technical Context |
| LogP (Lipophilicity) | 4.1 ± 0.3 | Highly lipophilic.[1] The addition of the p-tolyl group (+1.8 approx) to the 2-AI core (1.[1]7) drastically reduces water solubility. |
| pKa (Conjugate Acid) | 4.9 - 5.2 | CRITICAL: Unlike 2-aminoindane (pKa ~10), this is an N-alkyl aniline .[1] The nitrogen lone pair is delocalized into the tolyl ring, reducing basicity. It will not be protonated at physiological pH (7.4). |
| TPSA | 12.03 Ų | Low polar surface area suggests excellent membrane permeability (BBB penetrant). |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 1 | Nitrogen lone pair (weakened by resonance).[1] |
| Solubility | < 0.1 mg/mL (Water) | Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. |
Synthetic Methodologies
To ensure high purity and yield, two primary pathways are recommended. The choice depends on the availability of starting materials and tolerance for transition metal catalysts.
3.1 Pathway A: Reductive Amination (Preferred)
This method is atom-economical and avoids heavy metals.[1] It relies on the condensation of 2-indanone with p-toluidine, followed by in situ reduction.[1]
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Reagents: 2-Indanone, p-Toluidine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/THF.[1]
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Mechanism: Formation of an iminium ion intermediate, which is selectively reduced by STAB.
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Protocol:
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Dissolve 2-indanone (1.0 eq) and p-toluidine (1.1 eq) in 1,2-dichloroethane (DCE).
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Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 30 min under N₂.
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Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.
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Stir at RT for 4-12 hours (monitor via TLC).
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Quench: Add sat. NaHCO₃ (gas evolution).
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Extraction: Extract with DCM (x3). The product is in the organic layer (neutral/weakly basic).
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3.2 Pathway B: Buchwald-Hartwig Cross-Coupling
Used when starting from the halogenated indane or when specific substitution patterns prevent reductive amination.[1]
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Reagents: 2-Aminoindane, 4-Bromotoluene, Pd(OAc)₂, BINAP, NaOtBu, Toluene.[1]
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Advantage: Useful for installing the aryl group on a pre-formed chiral aminoindane to preserve stereochemistry (though racemization is a risk).
3.3 Synthetic Logic Visualization
Caption: Comparative synthetic workflows: Reductive Amination (Method A) vs. Pd-Catalyzed Coupling (Method B).
Biopharmaceutical Implications[1]
4.1 Biological Activity & Target Profile
While the parent 2-aminoindane is a potent norepinephrine/dopamine releasing agent, the N-(4-methylphenyl) substitution dramatically alters this profile:[1]
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Loss of VMAT Translocation: The bulky N-aryl group prevents the molecule from being a substrate for vesicular monoamine transporters (VMAT2), likely abolishing the monoamine releasing effect typical of amphetamines.
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Potential NMDA/Sigma Activity: Diaryl-like amines often show affinity for the NMDA receptor (GluN2B subunit) or Sigma-1 receptors.[1] This scaffold resembles simplified antagonists like aptiganel or related neuroprotective agents.[1]
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Metabolic Liability: The p-methyl group on the N-phenyl ring is a "soft spot" for metabolic oxidation.[1]
4.2 Metabolic Fate (Cytochrome P450)
The molecule is subject to rapid first-pass metabolism, primarily via CYP450 isoforms (likely CYP2D6 or CYP3A4).
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Primary Route: Benzylic hydroxylation of the p-methyl group to the alcohol, followed by oxidation to the carboxylic acid.[1]
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Secondary Route: Aromatic hydroxylation on the indane ring.[1]
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Tertiary Route: N-dealkylation (cleavage of the N-indanyl bond), releasing p-toluidine (toxicological concern).[1]
Caption: Predicted metabolic pathways highlighting the oxidative clearance and potential toxigenic cleavage.
Analytical Characterization Standards
To validate the synthesis of N-(4-methylphenyl)-2,3-dihydro-1H-inden-2-amine, the following spectral signatures must be confirmed.
| Technique | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | Indane Core: Multiplets at 2.8–3.4 ppm (4H, benzylic) and ~4.3 ppm (1H, methine CH-N).Aryl: Two doublets (AA'BB' system) ~6.5–7.0 ppm for p-tolyl.Methyl: Singlet at ~2.25 ppm (3H, Ar-CH₃).Amine: Broad singlet ~3.5–4.0 ppm (exchangeable).[1] |
| IR Spectroscopy | 3350–3400 cm⁻¹: N-H stretch (secondary amine, weak due to aryl conjugation).1600 cm⁻¹: Aromatic C=C stretch. |
| Mass Spectrometry | [M+H]⁺ = 224.14 . Fragmentation often shows loss of the indane ring (m/z 117) or tropylium ion formation from the tolyl fragment. |
References
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PubChem. (2025).[2] 2-Aminoindane Compound Summary. National Library of Medicine. [Link]
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Halberstadt, A. L., et al. (2019).[3][4][5] 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters. Psychopharmacology. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
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Surratt, C. K., et al. (2005). Structure-activity relationships of amine-substituted 2-aminoindanes. Journal of Medicinal Chemistry. [Link]
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Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. [Link]
Sources
- 1. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]
- 2. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergi… [ouci.dntb.gov.ua]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoindan 97 2975-41-9 [sigmaaldrich.com]
